molecular formula C10H7ClINO B14140814 4-Chloro-3-iodo-8-methoxyquinoline CAS No. 254435-26-2

4-Chloro-3-iodo-8-methoxyquinoline

Cat. No.: B14140814
CAS No.: 254435-26-2
M. Wt: 319.52 g/mol
InChI Key: QPXIHJPOHNENLC-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-8-methoxyquinoline is a multifunctional heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a quinoline core strategically functionalized with chloro and iodo substituents, making it a highly versatile intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create diverse chemical libraries . The 8-methoxy group can influence the electronic properties of the system and contribute to biological activity . Quinoline derivatives are extensively investigated in medicinal chemistry for their potent biological activities. Related compounds have demonstrated significant antifungal properties by compromising the functional integrity of fungal cell membranes and inhibiting pseudohyphae formation in Candida albicans . Furthermore, structurally complex quinoline scaffolds are prominent in anticancer research, where they act as inhibitors of key biological targets like receptor tyrosine kinases and tubulin polymerization, inducing apoptosis in tumor cells . The specific halogen pattern on this quinoline facilitates further structural elaboration, allowing researchers to explore structure-activity relationships and develop new therapeutic candidates. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

254435-26-2

Molecular Formula

C10H7ClINO

Molecular Weight

319.52 g/mol

IUPAC Name

4-chloro-3-iodo-8-methoxyquinoline

InChI

InChI=1S/C10H7ClINO/c1-14-8-4-2-3-6-9(11)7(12)5-13-10(6)8/h2-5H,1H3

InChI Key

QPXIHJPOHNENLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C(=CN=C21)I)Cl

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 3 Iodo 8 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Quinoline (B57606) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural determination of organic molecules. For complex structures like substituted quinolines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of proton and carbon signals, providing a complete picture of the molecule's connectivity.

Application of 1D NMR (¹H, ¹³C) for Proton and Carbon Connectivity in Quinoline Derivatives

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within a molecule. In quinoline derivatives, the chemical shifts of protons and carbons are influenced by the electronic effects (both inductive and resonance) of the substituents on the heterocyclic and carbocyclic rings. nih.govuncw.edu

For 4-Chloro-3-iodo-8-methoxyquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The protons on the benzene (B151609) ring (H-5, H-6, H-7) and the pyridine (B92270) ring (H-2) will appear in the aromatic region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The methoxy protons (-OCH₃) will appear as a sharp singlet in the upfield region.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons bearing electronegative substituents (C-3, C-4, C-8) will be significantly shifted. The chemical shifts provide direct insight into the electronic environment of each carbon atom. researchgate.net While experimental data for this specific molecule is not publicly available, expected chemical shifts can be predicted based on data from related quinoline derivatives. rsc.orgsigmaaldrich.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on known substituent effects on the quinoline ring system.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-28.8 - 9.0-
H-57.5 - 7.7-
H-67.2 - 7.4-
H-77.6 - 7.8-
OCH₃3.9 - 4.1-
C-2150 - 152
C-395 - 100
C-4145 - 148
C-4a140 - 142
C-5128 - 130
C-6120 - 122
C-7125 - 127
C-8155 - 158
C-8a122 - 124
OCH₃55 - 57

Utility of 2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Assignment and Elucidation of Substituted Quinolines

While 1D NMR provides initial data, 2D NMR experiments are indispensable for the definitive structural assignment of complex isomers like substituted quinolines. acs.org Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, allowing for the establishment of a complete connectivity map. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would clearly show the correlation between the adjacent protons on the benzene ring (H-5, H-6, and H-7), allowing for their sequential assignment. nih.gov This is crucial for distinguishing them from the isolated H-2 proton on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal (H-2, H-5, H-6, H-7, and -OCH₃) to its corresponding carbon signal (C-2, C-5, C-6, C-7, and the methoxy carbon). uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is arguably the most powerful tool for elucidating the structure of highly substituted aromatics. It reveals correlations between protons and carbons that are separated by two or three bonds. For this molecule, HMBC is critical for placing the substituents correctly. For instance, the H-2 proton would show a correlation to the substituted C-4 carbon. The H-5 proton would show correlations to C-4, C-7, and C-8a, while the methoxy protons would show a key correlation to the C-8 carbon, confirming the position of all substituents and unambiguously differentiating the compound from other possible isomers. uncw.edu

¹⁵N NMR Spectroscopy in Characterizing Nitrogen-Containing Heterocycles

¹⁵N NMR spectroscopy is a highly effective method for investigating the electronic structure of nitrogen-containing heterocycles. wikipedia.org The chemical shift of the nitrogen atom is extremely sensitive to its local electronic environment, including hybridization, substitution, and intermolecular interactions. acs.org

For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the quinoline nitrogen. The chemical shift of this nitrogen would be influenced by the electron-withdrawing effects of the chloro and iodo substituents. Although the low natural abundance (0.36%) and unfavorable gyromagnetic ratio of the ¹⁵N nucleus present sensitivity challenges, modern NMR techniques and isotopic labeling can overcome these limitations. wikipedia.orgrsc.org The use of ¹⁵N labeling, where the molecule is synthesized using a ¹⁵N-enriched source, can dramatically enhance signal intensity and allow for the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, providing further structural verification. rsc.orgnih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination of Quinoline Systems

High-Resolution Mass Spectrometry (HR-MS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HR-MS is used to confirm its molecular formula, C₁₀H₇ClINO. uci.edu

By comparing the experimentally measured accurate mass of the molecular ion [M]⁺ or a quasi-molecular ion like [M+H]⁺ with the theoretically calculated mass, the correct elemental formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass. nih.govresearchgate.net This is a critical step in the characterization of any newly synthesized compound. acs.org

HR-MS Data for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺C₁₀H₇³⁵ClI¹⁶NO334.9261
[M+H]⁺C₁₀H₈³⁵ClI¹⁶NO335.9339

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of selected ions, providing detailed structural information. In an MS/MS experiment, the molecular ion (or a protonated version, [M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern of this compound would be characteristic of its structure. The substitution on the quinoline ring dictates the fragmentation pathways. nih.gov Common fragmentation pathways for quinoline derivatives include the loss of small, stable neutral molecules. cdnsciencepub.com For this specific compound, characteristic fragmentations would include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of iodine (•I) or chlorine (•Cl) radicals.

A retro-Diels-Alder (RDA) type cleavage of the quinoline ring system, often involving the loss of hydrogen cyanide (HCN). rsc.org

The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, confirming the nature and position of the substituents, which complements the data obtained from NMR spectroscopy. nih.gov

Predicted MS/MS Fragments for [M+H]⁺ of this compound Fragmentation of the protonated molecule (Calculated m/z = 335.9339)

Predicted Fragment Ion (m/z) Neutral Loss Formula of Loss
320.9073Loss of Methyl Radical•CH₃
208.9954Loss of Iodine Radical•I
300.9694Loss of Chlorine Radical•Cl
308.9022Loss of Hydrogen CyanideHCN

Infrared (IR) Spectroscopy in Functional Group Identification and Vibrational Analysis of Quinoline Derivatives

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of molecular bonds. For quinoline derivatives, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for the quinoline core and its substituents. researchgate.netnih.gov

The vibrational spectrum of a substituted quinoline like this compound is complex. The introduction of chloro, iodo, and methoxy groups to the quinoline ring system alters the charge distribution and molecular symmetry, leading to shifts in the vibrational frequencies of the parent ring and introducing new, characteristic bands. iosrjournals.org

Key vibrational modes expected for this compound include:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3200-3000 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring are observed in the 1650-1400 cm⁻¹ region. nih.gov The specific pattern and positions of these bands are sensitive to the substitution pattern on the ring.

C-O-C Stretching: The methoxy group is characterized by a strong C-O (asymmetric) stretching band, typically found between 1275-1200 cm⁻¹, and a symmetric stretching band near 1075-1020 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the 1100-700 cm⁻¹ range. For instance, a band at approximately 1090 cm⁻¹ has been attributed to the δ(CCl) mode in 4,7-dichloroquinoline (B193633). researchgate.net

C-I Stretching: The carbon-iodine bond is weaker and involves a heavier atom, so its stretching frequency appears at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

C-H Out-of-Plane Bending: These deformations occur in the 900-650 cm⁻¹ range and are characteristic of the substitution pattern on the aromatic rings. researchgate.net

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Source(s)
Aromatic C-HStretching3200 - 3000 researchgate.net
Quinoline Ring (C=C, C=N)Stretching1650 - 1400 nih.gov
Methoxy (C-O-C)Asymmetric Stretching1275 - 1200General
Methoxy (C-O-C)Symmetric Stretching1075 - 1020General
Aryl-ClStretching1100 - 700 researchgate.net
Aryl-IStretching600 - 500General
Aromatic C-HOut-of-Plane Bending900 - 650 researchgate.net

This table is interactive. Click on the headers to sort.

X-ray Crystallography for Solid-State Structural Determination of Quinoline Frameworks

For quinoline derivatives, X-ray crystallography reveals the planarity of the bicyclic ring system and the specific orientations of the substituents. The crystal packing is stabilized by various intermolecular interactions, such as π-π stacking between the aromatic quinoline rings and van der Waals forces. chemmethod.comresearchgate.net The presence of halogen atoms (Cl and I) and the methoxy group can lead to specific halogen bonding or other dipole-dipole interactions that influence the crystal packing.

Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the parameters that would be determined. chemmethod.comresearchgate.net For example, the analysis of a novel quinoline dicarbamic acid derivative yielded detailed crystallographic data, which serves as a representative example of the information obtained from such an experiment. chemmethod.com

The following table illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment on a quinoline derivative.

ParameterDescriptionRepresentative Value (from a related quinoline derivative)Source
Chemical FormulaThe elemental composition of the molecule.C₁₈H₂₁N₃O₇ chemmethod.com
Formula WeightThe mass of one mole of the compound.391.38 chemmethod.com
Crystal SystemThe symmetry system to which the crystal belongs.Monoclinic chemmethod.com
Space GroupThe specific symmetry group of the crystal.P2₁/c chemmethod.com
a, b, c (Å)The dimensions of the unit cell along the a, b, and c axes.a = 14.8, b = 7.9, c = 16.1 chemmethod.com
α, β, γ (°)The angles of the unit cell.α = 90, β = 98.9, γ = 90 chemmethod.com
Volume (ų)The volume of the unit cell.1856 chemmethod.com
ZThe number of molecules per unit cell.4 chemmethod.com
Density (calculated)The calculated density of the crystal.1.400 g/cm³ chemmethod.com

This table is interactive and provides representative data from a related structure to illustrate the output of an X-ray crystallography study. Click on the headers to sort.

Chemical Reactivity and Synthetic Transformations of 4 Chloro 3 Iodo 8 Methoxyquinoline

Reactions Involving Halogen Substituents (Chloro and Iodo) on the Quinoline (B57606) Ring

The presence of two different halogen atoms on the quinoline ring, a chloro group at the 4-position and an iodo group at the 3-position, is a key feature of this molecule. The differential reactivity of these halogens allows for selective and sequential functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitutions.

Cross-Coupling Reactions and Carbon-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated systems like 4-chloro-3-iodo-8-methoxyquinoline, the greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond typically allows for regioselective reactions at the 3-position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For substrates containing both iodo and chloro substituents, the Suzuki-Miyaura coupling can be directed to selectively react at the more labile C-I bond. For instance, in a related system, 2-aryl-4-chloro-3-iodoquinolines undergo Suzuki-Miyaura cross-coupling with arylboronic acids preferentially at the 3-position. commonorganicchemistry.com This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the palladium catalytic cycle. By carefully controlling the reaction conditions, it is possible to achieve sequential couplings, first at the iodo position and then at the chloro position. A study on 4,7-dichloroquinoline (B193633) and 7-chloro-4-iodoquinoline (B1588978) demonstrated that the C-I bond is significantly more reactive in Suzuki cross-coupling reactions. nih.gov

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Similar to the Suzuki coupling, the Sonogashira reaction on dihalogenated quinolines shows high regioselectivity for the iodo position. Studies on 2-aryl-4-chloro-3-iodoquinolines have shown that Sonogashira coupling with terminal alkynes occurs exclusively at the 3-position, leaving the chloro group at the 4-position intact for subsequent transformations. researchgate.net This allows for a stepwise introduction of different substituents onto the quinoline core.

Heck Reaction: While specific examples for this compound are not prevalent, the general principles of the Heck reaction suggest that the more reactive iodo group would preferentially undergo coupling with an alkene.

Below is a table summarizing representative cross-coupling reactions on analogous chloro-iodo-quinoline systems.

Coupling ReactionHalogen ReactivityCatalyst/ReagentsProduct Type
Suzuki-MiyauraI > ClPd(PPh₃)₄, K₂CO₃3-Aryl-4-chloro-8-methoxyquinoline
SonogashiraI > ClPdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-4-chloro-8-methoxyquinoline

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinolines

The chloro group at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates.

In a study involving 2-aryl-3-(alkynyl)-4-chloroquinolines, the chloro group was successfully displaced by methylamine (B109427) to yield the corresponding 4-(methylamino) derivative. researchgate.net This demonstrates the viability of SNAr reactions at the 4-position even in the presence of other substituents. The reaction of 4,7-dichloroquinoline with various amines under microwave irradiation has also been shown to proceed selectively at the 4-position.

The general reaction for the nucleophilic substitution of the 4-chloro group can be represented as:

This compound + Nu-H → 4-Nu-3-iodo-8-methoxyquinoline + HCl

Where Nu-H can be an amine, alcohol, or thiol.

Reactivity of the Methoxy (B1213986) Group at the 8-Position

The methoxy group at the 8-position is an ether linkage and can undergo reactions typical of aryl ethers, most notably cleavage to the corresponding phenol.

Ether Cleavage Reactions and Hydroxylation

The demethylation of the 8-methoxy group to yield the corresponding 8-hydroxyquinoline (B1678124) derivative is a common transformation. This is typically achieved using strong Lewis acids such as boron tribromide (BBr₃). nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

The resulting 8-hydroxyquinoline scaffold is a well-known chelating agent and a common structural motif in biologically active compounds and functional materials.

A study on the demethylation of aryl methyl ethers with BBr₃ has provided detailed mechanistic insights, suggesting that one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov

Functional Group Interconversions Involving the Methoxy Moiety

Beyond cleavage, the 8-methoxy group can influence the reactivity of the quinoline ring. The conversion of the methoxy group into other functionalities is less common than its cleavage. However, in some quinoline systems, the conversion of a methoxy group to a hydroxyl group has been observed during bromination reactions, suggesting that under certain conditions, the methoxy group can be more reactive. fiveable.me

Further Derivatization of the Quinoline Core

The this compound scaffold, after initial modifications at the halogen and methoxy positions, offers further opportunities for derivatization.

C-H Activation: The quinoline core itself possesses C-H bonds that can be functionalized through transition metal-catalyzed C-H activation. The nitrogen atom in the quinoline ring can act as a directing group, typically favoring functionalization at the C2 and C8 positions. While the 8-position is substituted in the title compound, C-H activation at other positions could be a potential route for further derivatization, although this would be highly dependent on the directing effects of the existing substituents.

Synthesis of Fused Systems: The reactive sites on this compound can be utilized to construct fused heterocyclic systems. For example, after a Sonogashira coupling at the 3-position, the newly introduced alkyne and the adjacent chloro group at the 4-position can undergo an intramolecular cyclization to form a fused ring system. The synthesis of various fused tetracyclic quinoline derivatives has been reported through different synthetic strategies. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline nucleus is generally considered electron-deficient, particularly in the pyridine (B92270) ring, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring can undergo electrophilic substitution, with the position of attack directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature of the subject compound's reactivity is the susceptibility of the C4-chloro substituent to nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position of a quinoline ring is significantly activated towards displacement by nucleophiles. This heightened reactivity is analogous to that observed in related 4-chloroquinolines and 4-chloroquinazolines. organic-chemistry.orgmdpi.com The electron-withdrawing nature of the quinoline nitrogen atom facilitates the stabilization of the negatively charged Meisenheimer intermediate formed during the attack of a nucleophile at C4.

The general order of halide reactivity in SNAr reactions is typically I > Br > Cl > F. However, in the context of palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. For SNAr, while the C-I bond is weaker, the C-Cl bond at the 4-position is highly activated by the ring nitrogen. Studies on related 2,4-dichloroquinazolines have shown that nucleophilic attack occurs preferentially at the 4-position. mdpi.com Therefore, in this compound, the C4 position is the primary site for traditional SNAr reactions with nucleophiles like amines, thiols, or alkoxides.

Amination: Reaction with various primary and secondary amines can lead to the synthesis of 4-aminoquinoline (B48711) derivatives.

Thiolation: Thiophenols or alkyl thiols can displace the chlorine to form 4-thioether-quinolines. nih.gov

Alkoxylation: Alkoxides, such as sodium methoxide, can substitute the chlorine to yield 4-alkoxyquinolines.

The 3-iodo group is less activated towards traditional SNAr compared to the 4-chloro group and is more likely to participate in metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The significant difference in reactivity between an aryl iodide and an aryl chloride allows for selective, sequential functionalization.

Sonogashira Coupling: The C-I bond at the 3-position is highly susceptible to Sonogashira coupling with terminal alkynes. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org By carefully controlling reaction conditions, it is possible to selectively couple an alkyne at the C3 position while leaving the C4-chloro group intact. researchgate.net This intermediate can then undergo further transformation, such as a subsequent coupling reaction or nucleophilic substitution at C4.

Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the haloquinoline with an organoboron reagent. The greater reactivity of the C-I bond means that Suzuki coupling would preferentially occur at the C3 position. organic-chemistry.orglibretexts.org Following the initial coupling at C3, a second Suzuki coupling could be performed at the less reactive C4 position, often requiring more forcing conditions or specialized catalyst systems that are effective for aryl chlorides. researchgate.netnih.gov

Heck Coupling: The Heck reaction couples the aryl halide with an alkene. wikipedia.orglibretexts.org Similar to other cross-coupling methods, the reaction would proceed first at the more reactive C3-iodo position, allowing for the introduction of a vinyl substituent. nih.gov

Electrophilic Aromatic Substitution

While the pyridine ring is deactivated towards electrophilic attack, the benzenoid ring is activated by the electron-donating 8-methoxy group. The methoxy group is an ortho-, para-director. In this case, the positions ortho (C7) and para (C5) to the methoxy group are potential sites for electrophilic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the C5 or C7 positions. For instance, sulfonation of 8-methoxyquinoline (B1362559) yields 8-methoxyquinoline-5-sulfonyl chloride. mdpi.com

Annulation and Ring Expansion Strategies for Novel Quinoline Architectures

Annulation strategies involving this compound would typically utilize the reactive halogen handles to build new rings onto the existing quinoline framework.

Fused Heterocycle Synthesis via Sequential Coupling and Cyclization

A powerful strategy for annulation involves a sequence of a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

Step 1: Cross-Coupling: A Sonogashira or Suzuki coupling at the C3-iodo position can introduce a substituent containing a reactive functional group. For example, coupling with an ortho-amino-substituted arylboronic acid (Suzuki reaction) or an ortho-amino-substituted phenylacetylene (B144264) (Sonogashira reaction).

Step 2: Intramolecular Cyclization: The newly introduced group can then react with the C4-chloro substituent. For instance, an intramolecular nucleophilic aromatic substitution, where the ortho-amino group attacks the C4 position, would displace the chlorine and form a new six-membered ring, leading to a tetracyclic system like quinolino[4,3-b]quinoxaline. Similarly, other binucleophiles can be used to construct various five- or six-membered heterocyclic rings fused to the quinoline 'c' face. This approach has been demonstrated in related systems where pyrazole (B372694) or pyrimidine (B1678525) nuclei are fused onto a quinolinone moiety. libretexts.org

Ring Expansion Strategies

Ring expansion strategies starting from a stable quinoline core are less common than annulation. However, theoretical possibilities exist. One speculative route could involve the transformation of the quinoline into a quinolone. For example, a cyclopropanation-ring expansion sequence has been reported for the synthesis of 4-quinolones from 3-chloroindoles, demonstrating the feasibility of expanding a five-membered ring to a six-membered one to form the pyridine part of the quinolone. nih.gov A similar concept, while synthetically challenging, could be envisioned by first modifying the pyridine ring of the subject compound before attempting a skeletal rearrangement. More recently, palladium-catalyzed C-C bond cleavage and subsequent Camps cyclization have been used to expand 3-hydroxyoxindoles into 4-quinolones. nih.gov

Catalytic Applications of Quinoline Derivatives

While this compound itself is not typically a catalyst, it is a valuable precursor for synthesizing ligands and other derivatives with significant applications in catalysis. The 8-alkoxyquinoline scaffold, particularly the related 8-hydroxyquinoline (8-HQ), is a classic bidentate chelating ligand known for its ability to form stable complexes with a wide variety of metal ions. nih.govnih.gov

Precursors to Catalytic Ligands

The functional groups of this compound can be replaced to install ligating moieties. The 8-methoxy group, with its oxygen atom, and the quinoline nitrogen atom form a potential bidentate N,O-chelation site.

Synthesis of Substituted 8-Methoxyquinoline Ligands: Using the cross-coupling reactions described in section 5.3.1, new substituents can be introduced at the C3 and C4 positions. For example, the introduction of a phosphine (B1218219) group via a Suzuki or other coupling reaction could create a tridentate P,N,O-ligand. Such ligands can be used to prepare novel transition metal complexes (e.g., with palladium, rhodium, or iridium) for applications in asymmetric catalysis or cross-coupling reactions. The electronic and steric properties of the ligand, and thus the activity and selectivity of the resulting catalyst, can be fine-tuned by varying the substituents introduced at the C3 and C4 positions.

Derivatives of 8-Hydroxyquinoline (8-HQ): Cleavage of the methyl ether at the 8-position would yield the corresponding 8-hydroxyquinoline derivative. 8-HQ and its derivatives are exceptionally versatile ligands used in various catalytic processes. nih.govrsc.org For example, aluminum complexes of substituted 8-hydroxyquinolines are used as emissive materials in Organic Light Emitting Diodes (OLEDs), and other metal complexes have applications as fluorescent chemosensors and catalysts. researchgate.net The synthesis of 4-aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline via Suzuki coupling demonstrates a direct pathway from a 4-chloroquinoline (B167314) to a functional 8-HQ ligand. researchgate.net

Role in Homogeneous Catalysis

Derivatives of 8-methoxyquinoline can serve as directing groups in C-H activation reactions. For instance, 8-amino-5-methoxyquinoline has been employed as a readily removable directing group to facilitate palladium-catalyzed intramolecular amination of unactivated C-H bonds. The quinoline nitrogen and the amino group coordinate to the metal center, directing the catalytic activity to a specific C-H bond. While not a direct catalytic application of the compound itself, this illustrates the utility of the substituted quinoline framework in facilitating catalytic transformations.

Advanced Research Applications and Future Directions in Quinoline Chemistry

Role of Quinoline (B57606) Scaffolds in Material Science

The inherent photophysical and electronic properties of the quinoline ring system have positioned quinoline derivatives as promising candidates for a variety of applications in material science. Their ability to be tailored through synthetic modifications allows for the fine-tuning of their electronic and optical characteristics to meet the specific demands of advanced materials.

Quinoline derivatives have emerged as significant materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. nih.gov In OLEDs, certain quinoline-based materials can function as the emissive layer, contributing to the generation of light. researchgate.net For instance, tris(8-hydroxyquinolinato)aluminum (Alq3) is a well-known electron-transporting and emitting material in OLEDs, valued for its stability and luminescence properties. researchgate.netresearchgate.net The modification of the quinoline structure, such as the introduction of different substituents, can alter the emission spectrum, enabling the production of various colors. nih.gov For example, a blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron-transporting and emitting properties for blue OLEDs. researchgate.netuconn.edu

In the realm of photovoltaics, quinoline derivatives are gaining traction for their potential use in third-generation solar cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.govresearchgate.net These compounds can act as photosensitizers or as components of the active layer, where their absorption spectra and energy levels are critical for efficient light harvesting and charge separation. researchgate.net The quinoline moiety can be incorporated into larger molecular structures to enhance their p-type semiconducting properties. researchgate.net Although specific data on 4-Chloro-3-iodo-8-methoxyquinoline in these applications is not prevalent, the general utility of functionalized quinolines suggests its potential as a scaffold for developing new materials for OLEDs and photovoltaic devices.

The versatility of the quinoline scaffold extends to the development of smart materials and functional dyes. Quinoline derivatives have been designed as visible light photoinitiators, which are crucial components in photopolymerization reactions, such as those used in dental materials. nih.gov By modifying the quinoline structure, their absorption can be shifted to the visible light region, allowing for the use of safe light sources like dental lamps. nih.gov

Furthermore, the general class of 8-hydroxyquinoline (B1678124) derivatives, which includes compounds structurally related to this compound, has been explored for its biological and chemical sensing capabilities. For instance, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has been incorporated into electrospun polymeric materials to create antifungal dressings. mdpi.com This demonstrates the potential for quinoline derivatives to be integrated into "smart" textiles and materials that respond to environmental stimuli or possess specific functionalities. The solvatochromic properties of certain quinoline derivatives, where their color changes with the polarity of the solvent, also point to their potential application as sensors. mdpi.com

Quinoline Derivatives as Building Blocks in Complex Organic Synthesis

The substituted quinoline core is a valuable synthon for the construction of more complex molecular architectures. The presence of multiple, differentially reactive sites allows for selective functionalization, making them key intermediates in the synthesis of a wide array of organic compounds.

Halogenated quinolines, such as this compound, are particularly useful as precursors for the synthesis of advanced heterocyclic systems. The chloro and iodo substituents can be selectively displaced or participate in various cross-coupling reactions, providing a gateway to a diverse range of derivatives. nih.gov For example, 4-halo quinolines can be used to synthesize 4-substituted quinolines through nucleophilic substitution reactions. researchgate.net The development of efficient synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has further expanded the utility of quinoline derivatives as building blocks. tandfonline.comrsc.org These methods allow for the rapid construction of complex molecules with diverse functionalities, which is highly valuable in drug discovery and materials science. rsc.org

The synthesis of fused quinoline systems, where another heterocyclic ring is annulated to the quinoline core, is an active area of research. tandfonline.com These fused systems often exhibit unique biological and photophysical properties. The strategic placement of functional groups on the starting quinoline derivative is crucial for directing these cyclization reactions.

Quinoline is the core structure of many natural alkaloids, and synthetic quinoline derivatives are therefore important intermediates in the total synthesis and the preparation of analogs of these natural products. uconn.edu The ability to introduce various substituents onto the quinoline ring allows for the systematic modification of the natural product's structure, which is a key strategy in medicinal chemistry for optimizing properties.

For instance, the Doebner-von Miller reaction and the Friedländer synthesis are classic methods for constructing the quinoline ring system, which can then be further elaborated. nih.gov More modern methods, such as those involving cascade reactions and oxidative annulation, provide efficient routes to highly functionalized quinolines. researchgate.netmdpi.com While direct evidence for the use of this compound as an intermediate in natural product analog synthesis is scarce in the literature, its structure suggests it would be a valuable precursor. The chloro, iodo, and methoxy (B1213986) groups offer multiple handles for synthetic transformations, enabling the construction of a variety of complex structures that mimic or are analogous to naturally occurring quinoline alkaloids.

Mechanistic Studies of Interactions with Biomolecular Targets

Understanding the interactions of quinoline derivatives with biological macromolecules at a molecular level is crucial for the rational design of new therapeutic agents. Molecular docking and other computational methods, in conjunction with experimental studies, provide valuable insights into these interactions.

Quinoline derivatives have been shown to interact with a variety of biomolecular targets. For example, molecular docking studies have been used to investigate the binding of quinoline derivatives to the active site of HIV reverse transcriptase. nih.gov These studies revealed that specific substitutions on the quinoline ring could enhance the binding affinity, providing a rationale for the design of more potent inhibitors. nih.gov

In the context of neurodegenerative diseases, steroid-quinoline hybrids have been synthesized and shown to inhibit and reverse the aggregation of proteins, a key pathological process in conditions like Alzheimer's disease. acs.org These studies suggest that the quinoline moiety plays a crucial role in the interaction with amyloid-β peptides. While the precise mechanism of action for many quinoline derivatives is still under investigation, these studies highlight the importance of the quinoline scaffold in mediating interactions with biological targets. The specific substitution pattern of a compound like this compound would undoubtedly influence its binding mode and affinity for any given biomolecular target.

Enzyme Inhibition Mechanism Elucidation

The quinoline scaffold is a well-established pharmacophore known for its interaction with a variety of enzymes, and the specific substitutions on the quinoline ring play a crucial role in modulating this activity. Halogen atoms, such as chlorine and iodine, can significantly influence the electronic and steric properties of the molecule, which in turn affects its binding affinity and inhibitory potential against enzymes. For instance, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, a key target in cancer therapy. cookechem.com The hydrophobic residues on the benzo-moiety of the quinoline ring have been shown to significantly improve potency. cookechem.com

The presence of a methoxy group at the 8-position, as seen in this compound, is also of significant interest. 8-Hydroxyquinoline and its derivatives are known to act as inhibitors for a range of metalloenzymes. researchgate.net The 8-methoxy group can influence the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical for enzyme-ligand interactions. Studies on 5-methoxyquinoline (B23529) derivatives have identified them as a new class of EZH2 inhibitors, an enzyme implicated in cancer. nih.gov Furthermore, quinoline-based compounds have been shown to inhibit enzymes that act on DNA, such as DNA methyltransferases, through mechanisms like DNA intercalation. nih.gov

The combination of a chloro group at position 4 and an iodo group at position 3 on the 8-methoxyquinoline (B1362559) backbone suggests a potential for multifaceted interactions with enzyme active sites. The chloro group can act as a hydrogen bond acceptor, while the bulky iodo group can provide steric hindrance and participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The elucidation of the precise enzyme inhibition mechanism of this compound would likely involve techniques such as X-ray crystallography of the enzyme-inhibitor complex and detailed kinetic studies to determine the mode of inhibition.

Receptor Binding Studies at a Molecular Level

The interaction of substituted quinolines with various receptors is another active area of research. The nature and position of substituents on the quinoline ring are critical determinants of binding affinity and selectivity for specific receptor subtypes. For example, a series of quinolinecarboxylic acid amides have been synthesized and evaluated for their in vitro affinities at 5-HT3, 5-HT4, and D2 receptors. researchgate.net These studies revealed that the 5-HT3 receptor can accommodate the acyl group of 2-quinoline derivatives and that there is an optimal distance between the quinoline nitrogen and the azabicyclic nitrogen for high affinity. researchgate.net

Molecular docking studies are a powerful tool for predicting and understanding the binding interactions between ligands and receptors at the molecular level. Such studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a receptor have shown that these compounds have the potential for high binding affinity, with interactions driven by residual and hydrogen bonding. nih.gov In the context of this compound, the 8-methoxy group could play a significant role in receptor binding. For instance, 8-hydroxyquinoline derivatives have been identified as blockers of the histamine (B1213489) H2 receptor. chemicalbook.com Docking studies suggested that the hydroxyl group and the protonated quinoline nitrogen form key electrostatic interactions within the receptor's binding pocket. chemicalbook.com

Biosynthetic Pathways of Natural Quinoline Alkaloids: Parallels and Inspiration for Synthetic Chemistry

The biosynthesis of natural quinoline alkaloids provides a rich source of inspiration for synthetic chemists. These natural products, found in various plants and microorganisms, exhibit a wide range of biological activities. biointerfaceresearch.com Understanding the enzymatic machinery and biosynthetic pathways that lead to the formation of these complex molecules can inform the design of novel synthetic routes to new quinoline derivatives.

The biosynthesis of quinoline alkaloids often involves the cyclization of precursors derived from amino acids like tryptophan. For example, the synthesis of the antimalarial drug quinine (B1679958) involves a complex series of enzymatic reactions. While direct biosynthetic pathways leading to a compound like this compound are unlikely to exist in nature, the principles of enzymatic catalysis and regioselective functionalization observed in these pathways can be mimicked in the laboratory.

Future Perspectives in the Academic Research of Substituted Quinoline Systems

The field of substituted quinoline chemistry continues to be a vibrant area of academic research, driven by the diverse biological activities and potential therapeutic applications of these compounds. researchgate.netsigmaaldrich.com Future research is likely to focus on several key areas where a compound like this compound could be of interest.

One major direction is the development of novel synthetic methodologies. The efficient and selective synthesis of polysubstituted quinolines remains a challenge. New catalytic systems and reaction pathways are constantly being explored to access a wider range of quinoline derivatives with precise control over the substitution pattern. acs.org The synthesis of this compound itself would likely require a multi-step sequence, and the development of more efficient routes would be a valuable contribution.

Another key area is the exploration of new biological targets. As our understanding of disease pathways deepens, new protein and receptor targets are identified. Substituted quinolines, with their tunable steric and electronic properties, are ideal scaffolds for designing new inhibitors and modulators for these targets. The unique substitution pattern of this compound makes it an interesting candidate for screening against a variety of biological targets, potentially revealing novel activities.

Furthermore, the development of quinoline-based probes and diagnostic agents is a promising avenue. The fluorescent properties of some quinoline derivatives can be exploited to develop sensors for metal ions or to image biological processes. The heavy iodine atom in this compound could also make it useful as a contrast agent in certain imaging modalities.

Finally, the investigation of the structure-activity relationships (SAR) of polysubstituted quinolines will continue to be a central theme. By systematically varying the substituents on the quinoline ring and correlating these changes with biological activity, researchers can build predictive models to guide the design of more potent and selective compounds. A detailed study of the SAR of analogs of this compound would provide valuable insights into the role of each substituent in modulating its biological profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.